N,N-dimethyl-4-(3-methylbutoxy)benzamide
Description
N,N-Dimethyl-4-(3-methylbutoxy)benzamide is a substituted benzamide derivative characterized by a dimethylamino group at the amide nitrogen and a 3-methylbutoxy substituent at the para position of the benzamide ring. This compound belongs to the broader class of benzamides, which are widely studied for their pharmacological and synthetic utility. For example, benzamide derivatives are frequently explored for their roles as enzyme inhibitors (e.g., glucokinase, tubulin) , antimicrobial agents , and intermediates in organic synthesis .
Properties
IUPAC Name |
N,N-dimethyl-4-(3-methylbutoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(2)9-10-17-13-7-5-12(6-8-13)14(16)15(3)4/h5-8,11H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFALOMXPZWGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table summarizes key structural analogs of N,N-dimethyl-4-(3-methylbutoxy)benzamide, highlighting differences in substituents, biological activities, and applications:
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl , nitro ) enhance stability and synthetic versatility but may reduce solubility. Hydrophilic groups (e.g., hydroxy , sulfamoyl ) improve binding to enzymatic targets (e.g., glucokinase, tubulin) via H-bond interactions.
Pharmacokinetic Considerations: Methyl and methoxy groups (e.g., 3-methylbutoxy in the target compound) may enhance metabolic stability compared to nitro or hydroxyl analogs . For instance, N-hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) exhibits a longer half-life (t₁/₂ = 0.592 h) in rats compared to SAHA, a reference HDAC inhibitor .
Synthetic Accessibility: The 3-methylbutoxy group in the target compound can be synthesized via nucleophilic substitution of 4-hydroxybenzamide with 3-methylbutyl bromide, analogous to methods used for 4-(4-phenylbutoxy)benzamide derivatives . Mn-mediated reductive transamidation (as in ) offers a pathway for modifying the dimethylamino group.
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